molecular formula C13H10ClN3O4S B13563914 [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 805259-57-8

[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate

Cat. No.: B13563914
CAS No.: 805259-57-8
M. Wt: 339.75 g/mol
InChI Key: GQVIJNBCHWFWRK-UHFFFAOYSA-N
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Description

[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate: is a complex organic compound that features a thiophene ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-chloropyridine-3-carboxylic acid with 3-carbamoylthiophene-2-amine under specific conditions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The exact mechanism of action for [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate lies in its combined structural features of both thiophene and pyridine rings, along with the presence of carbamoyl and oxoethyl functional groups. This combination provides a versatile platform for various chemical modifications and applications.

Properties

CAS No.

805259-57-8

Molecular Formula

C13H10ClN3O4S

Molecular Weight

339.75 g/mol

IUPAC Name

[2-[(3-carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate

InChI

InChI=1S/C13H10ClN3O4S/c14-10-7(2-1-4-16-10)13(20)21-6-9(18)17-12-8(11(15)19)3-5-22-12/h1-5H,6H2,(H2,15,19)(H,17,18)

InChI Key

GQVIJNBCHWFWRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)OCC(=O)NC2=C(C=CS2)C(=O)N

solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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